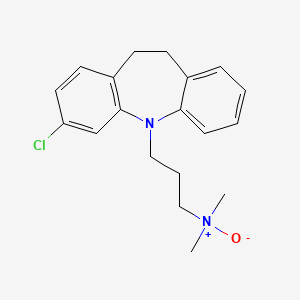

Clomipramine N-Oxide

描述

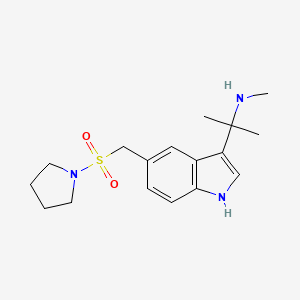

Clomipramine N-Oxide is a derivative of clomipramine, a tricyclic antidepressant primarily used to treat obsessive-compulsive disorder

作用机制

Target of Action

Clomipramine N-Oxide primarily targets serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increase in their levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin and norepinephrine reuptake pathway . By inhibiting the reuptake of these neurotransmitters, the compound increases their synaptic levels, leading to enhanced neurotransmission . This can have downstream effects on mood regulation, potentially alleviating symptoms of depression and anxiety .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine . The metabolites formed by N-dealkylation of these tricyclic antidepressants contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to lead to better bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and receptor sensitivity . By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the levels of these neurotransmitters in the synaptic cleft . This can lead to enhanced neurotransmission and a positive effect on mood . Additionally, the compound’s action can result in down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors with chronic use .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the gastrointestinal tract, and its metabolism can be influenced by liver function . Additionally, the compound’s action can be modulated by the presence of other drugs that affect the same neurotransmitter systems

生化分析

Biochemical Properties

Clomipramine N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, clomipramine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme flavin-containing monooxygenase (FMO), which catalyzes the N-oxidation of clomipramine to form this compound . This interaction is crucial for the metabolic conversion and subsequent pharmacological effects of the compound. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of phagocytic cells, such as macrophages and granulocytes, by altering the production of cytokines like interleukin-1β and nitric oxide . These changes can impact immune responses and inflammation. Furthermore, this compound may interfere with autophagic flux in neuronal cells, potentially affecting cellular homeostasis and viability .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. At the molecular level, this compound binds to specific receptors and enzymes, leading to changes in their activity. For example, it inhibits the reuptake of serotonin and norepinephrine by blocking their transporters, similar to its parent compound, clomipramine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. Additionally, this compound may inhibit the activation of pro-inflammatory pathways, such as NF-κB and p38 MAPK, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can reduce acute inflammation and display neuroprotective effects by attenuating microglia toxicity . These effects may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing symptoms of depression and anxiety . At higher doses, it may cause toxic or adverse effects, including alterations in behavior and physiological functions . The threshold effects and dose-response relationships are critical for understanding the safety and efficacy of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including N-oxidation and N-dealkylation. The enzyme flavin-containing monooxygenase (FMO) catalyzes the N-oxidation of clomipramine to form this compound . Additionally, cytochrome P450 enzymes may further metabolize this compound through N-dealkylation, leading to the formation of other metabolites . These metabolic pathways are essential for the biotransformation and elimination of the compound from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is capable of crossing the blood-brain barrier and distributing into the cerebrospinal fluid and brain . The compound is also highly bound to plasma proteins, such as albumin and α1-acid glycoprotein, which influences its distribution and bioavailability . The transporters and binding proteins involved in the distribution of this compound play a crucial role in determining its pharmacokinetic properties.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed that this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound is important for understanding its mechanism of action and potential therapeutic effects.

准备方法

Synthetic Routes and Reaction Conditions: Clomipramine N-Oxide can be synthesized through the oxidation of clomipramine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired oxidation state. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a specific temperature to ensure the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The production process is optimized for cost-effectiveness and efficiency.

化学反应分析

Types of Reactions: Clomipramine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of different oxidation states.

Reduction: Reduction reactions can revert this compound back to clomipramine or other reduced forms.

Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like acetonitrile or dichloromethane.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles under appropriate conditions to achieve substitution at desired positions.

Major Products Formed:

Oxidation: Higher oxidation state derivatives.

Reduction: Clomipramine and other reduced forms.

Substitution: New derivatives with substituted groups at nitrogen or oxygen atoms.

科学研究应用

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of clomipramine and its metabolites.

Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.

Industry: Used in the development of new pharmaceutical formulations and as a reference material in quality control processes.

相似化合物的比较

Clomipramine: The parent compound, primarily used as an antidepressant.

Desmethylclomipramine: A primary active metabolite of clomipramine with similar pharmacological effects.

Imipramine: Another tricyclic antidepressant with a similar chemical structure and mechanism of action.

Uniqueness: Clomipramine N-Oxide is unique due to its specific oxidation state and the resulting chemical properties. It serves as an important reference standard in analytical studies and provides insights into the metabolism and pharmacokinetics of clomipramine. Its distinct chemical structure also allows for the exploration of new derivatives and potential therapeutic applications.

属性

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNOTLDVJSFYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652527 | |

| Record name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14171-67-6 | |

| Record name | N-Oxide chlorimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXIDE CHLORIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HU39OEA67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Does Clomipramine N-oxide share similar biological effects with Clomipramine?

A2: While the provided research primarily focuses on analytical methods for Clomipramine and its metabolites, one study suggests that this compound might possess phototoxic properties. [] This study demonstrated that this compound was the only photodegradation product of Clomipramine capable of inducing hemolysis and photohemolysis in human red blood cells. [] This indicates potential biological activity, although further research is needed to confirm and understand its specific effects compared to Clomipramine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

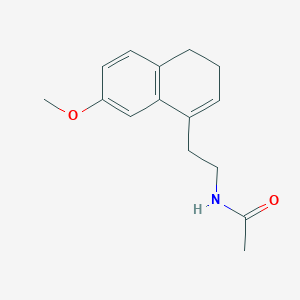

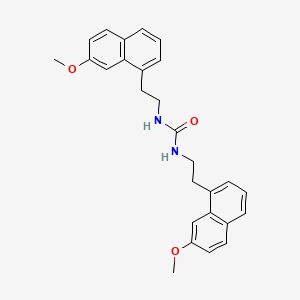

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)

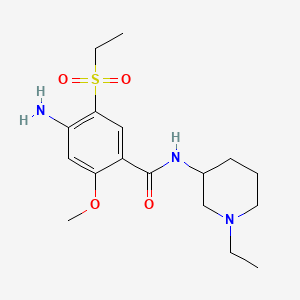

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)